p-Toluic acid, 3,5-dimethylphenyl ester
Description
Structure
3D Structure
Properties
IUPAC Name |
(3,5-dimethylphenyl) 4-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-11-4-6-14(7-5-11)16(17)18-15-9-12(2)8-13(3)10-15/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDYNJQBTHMSEBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC(=CC(=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50336346 | |
| Record name | p-Toluic acid, 3,5-dimethylphenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50336346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62261-93-2 | |
| Record name | p-Toluic acid, 3,5-dimethylphenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50336346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations of Ester Formation and Transformation Involving P Toluic Acid, 3,5 Dimethylphenyl Ester
Detailed Mechanistic Pathways of Esterification Reactions
The formation of p-Toluic acid, 3,5-dimethylphenyl ester can be achieved through several mechanistic routes, primarily involving acid-catalyzed esterification or the use of more reactive carboxylic acid derivatives in nucleophilic acyl substitution reactions.
Proton-Transfer Processes in Acid-Catalyzed Esterification
The most common method for preparing esters from a carboxylic acid and an alcohol (in this case, a phenol) is the Fischer esterification, which is catalyzed by a strong acid like sulfuric acid or p-toluenesulfonic acid. masterorganicchemistry.com This reaction is an equilibrium process, and its mechanism is characterized by a series of crucial proton-transfer steps. masterorganicchemistry.com
The mechanism proceeds through six key steps, often abbreviated as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation). masterorganicchemistry.com
Protonation: The process begins with the protonation of the carbonyl oxygen of p-toluic acid by the acid catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. masterorganicchemistry.commasterorganicchemistry.com
Nucleophilic Attack: The weakly nucleophilic 3,5-dimethylphenol (B42653) attacks the protonated carbonyl carbon. This addition step leads to the formation of a tetrahedral intermediate.
Deprotonation/Protonation (Proton Transfer): A proton is transferred from the oxonium ion (the former phenol's hydroxyl group) to one of the original hydroxyl groups of the carboxylic acid. This proton transfer is often facilitated by solvent molecules or the conjugate base of the catalyst. masterorganicchemistry.com This step is critical as it transforms a poor leaving group (-OH) into a good leaving group (H₂O).
Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.
Deprotonation: The final step is the deprotonation of the carbonyl oxygen, regenerating the acid catalyst and yielding the final product, this compound. masterorganicchemistry.com
Nucleophilic Acyl Substitution Mechanisms in Coupling Reactions
An alternative and often more efficient method for ester synthesis involves converting the carboxylic acid into a more reactive derivative, such as an acyl chloride (p-toluoyl chloride). This derivative then undergoes a nucleophilic acyl substitution reaction with 3,5-dimethylphenol. This pathway is not reversible and typically proceeds to completion.
The mechanism involves two primary stages:
Nucleophilic Addition: The lone pair of electrons on the oxygen atom of 3,5-dimethylphenol acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the acyl chloride. This attack breaks the pi bond of the carbonyl group, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate.
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The carbonyl double bond is reformed by the electrons from the oxygen atom, and in the process, the chloride ion—an excellent leaving group—is expelled.
A weak base, such as pyridine (B92270), is often added to neutralize the HCl produced during the reaction, preventing unwanted side reactions.
Role of Intermediates in Ester Synthesis
In both the acid-catalyzed and acyl chloride pathways, the tetrahedral intermediate is a central and defining feature of the reaction mechanism. The formation of this intermediate marks the transition of the carbonyl carbon from an sp²-hybridized, planar geometry to an sp³-hybridized, tetrahedral geometry.
In the Fischer esterification, the intermediate carries two hydroxyl groups, the alkyl group from the phenol (B47542), and the p-tolyl group. Its fate is determined by subsequent proton transfers that dictate whether the reaction reverts to the starting materials or proceeds to the ester by eliminating water.
In the nucleophilic acyl substitution of an acyl chloride, the tetrahedral intermediate contains an oxyanion, the alkyl group from the phenol, the p-tolyl group, and the chlorine atom. The stability and high leaving group ability of the chloride ion ensure that the collapse of this intermediate overwhelmingly favors the formation of the ester product.
Exploration of Reaction Kinetics and Thermodynamics
The practical application of esterification reactions depends not only on the mechanistic pathway but also on the reaction rate and the position of the chemical equilibrium.
Rate Studies for this compound Formation
For instance, the esterification of benzoic acid with 1-butyl alcohol, catalyzed by p-toluenesulfonic acid, demonstrates that the reaction follows first-order kinetics with respect to the benzoic acid. dnu.dp.ua The rate of reaction increases significantly with both temperature and catalyst concentration. researchgate.net Steric hindrance can also play a significant role; for example, in the esterification of phenylacetic acid with various substituted phenols, ortho-substituted phenols (like o-cresol) show a much lower yield compared to para-substituted phenols (p-cresol), indicating that steric bulk near the reactive hydroxyl group can impede the reaction. nih.gov Given that 3,5-dimethylphenol has methyl groups meta to the hydroxyl group, the steric hindrance would be less pronounced than in an ortho-substituted phenol.
The data below, from a study on benzoic acid esterification with 1-butyl alcohol, illustrates the typical temperature dependence of the reaction rate constants. researchgate.net
| Temperature (K) | Forward Rate Constant (k₁) (L·mol⁻¹·min⁻¹) | Reverse Rate Constant (k₋₁) (L·mol⁻¹·min⁻¹) |
|---|---|---|
| 365.2 | 0.0158 | 0.0031 |
| 373.8 | 0.0275 | 0.0055 |
| 381.6 | 0.0431 | 0.0087 |
| 389.4 | 0.0652 | 0.0133 |
From such data, the activation energy (Ea) for the forward reaction can be calculated. For the esterification of benzoic acid with isoamyl alcohol, the activation energy was found to be 50.45 kJ/mol. researchgate.net Similarly, for the reaction with 1-butyl alcohol, the activation energies for the forward and reverse reactions were calculated to be 58.40 and 57.70 kJ·mol⁻¹, respectively. dnu.dp.ua
Equilibrium Considerations in Reversible Esterification
Fischer esterification is a reversible reaction that reaches a state of equilibrium. truman.edu
RCOOH + R'OH ⇌ RCOOR' + H₂O
The position of this equilibrium is described by the equilibrium constant (K), which for many esterification reactions at room temperature is relatively small, indicating that a significant amount of reactants remains at equilibrium. truman.edusserc.org.uk
According to Le Châtelier's principle, the equilibrium can be shifted toward the products by either using a large excess of one of the reactants (typically the less expensive one) or by removing one of the products as it is formed. pbworks.com In ester synthesis, the most common strategy is the removal of water, often accomplished by azeotropic distillation using a Dean-Stark apparatus.
The thermodynamic parameters of the reaction, such as the standard enthalpy change (ΔH°) and standard entropy change (ΔS°), determine the equilibrium constant and its dependence on temperature. The esterification of fatty acids is nearly thermoneutral, with an average ΔH° of about -3 ± 2 kJ/mol. ucr.ac.cr A study on the esterification of benzoic acid with isoamyl alcohol reported a standard enthalpy change of –3.75 kJ/mol, indicating a slightly exothermic reaction. researchgate.net Another study involving benzoic acid and 1-butyl alcohol calculated a small positive enthalpy change of 622 J·mol⁻¹, suggesting a slightly endothermic process. researchgate.net These small enthalpy values mean that temperature has a relatively minor effect on the equilibrium constant itself, although it strongly affects the rate at which equilibrium is reached.
The table below presents thermodynamic data for the esterification of benzoic acid with 1-butyl alcohol, which can be considered representative for aromatic acid esterifications. researchgate.net
| Parameter | Value |
|---|---|
| Standard Enthalpy Change (ΔH°) | +622 J·mol⁻¹ |
| Standard Entropy Change (ΔS°) | +24.2 J·mol⁻¹·K⁻¹ |
| Equilibrium Constant (K) at 365.2 K | 5.10 |
| Equilibrium Constant (K) at 389.4 K | 4.90 |
Mechanisms of Ester Cleavage and Deprotection
The cleavage of the ester bond in aryl esters like this compound is a fundamental transformation in organic synthesis, often employed for the deprotection of phenolic hydroxyl groups. The mechanism of this cleavage can be influenced by the choice of reagents and reaction conditions, leading to different pathways and products.
Lewis Acid-Mediated Deprotection of Related Aryl Esters
Lewis acids are effective reagents for the cleavage of aryl esters under non-hydrolytic conditions. nih.gov Various Lewis acids, including aluminum chloride (AlCl₃), titanium tetrachloride (TiCl₄), tin(IV) chloride (SnCl₄), and indium(III) chloride (InCl₃), have been utilized for this purpose. wikipedia.orgacs.orgrsc.org The general mechanism involves the activation of the ester by the Lewis acid, facilitating the cleavage of the acyl-oxygen bond.
A widely accepted mechanism begins with the coordination of the Lewis acid to the electron-rich carbonyl oxygen of the ester. wikipedia.orgaakash.ac.in This coordination polarizes the carbonyl group, increasing the electrophilicity of the carbonyl carbon and weakening the bond between the acyl group and the phenolic oxygen. nih.gov This interaction generates a free acylium carbocation and a Lewis acid-coordinated phenoxide. wikipedia.org The resulting phenoxide is neutralized during aqueous workup to yield the corresponding phenol.
An alternative pathway, known as the Fries Rearrangement, can also occur under Lewis acid catalysis. wikipedia.orgaakash.ac.in In this intramolecular reaction, the generated acylium cation attacks the aromatic ring via electrophilic aromatic substitution, leading to the formation of ortho- and para-hydroxy aryl ketones. wikipedia.orgtestbook.com The selectivity between these isomers is often dependent on reaction conditions such as temperature and solvent. wikipedia.org At lower temperatures, the para product is typically favored, while higher temperatures favor the formation of the ortho product. wikipedia.org
A plausible mechanism for the deprotection of an aryl ester using a supported indium(III) chloride catalyst involves the initial binding of the Lewis acid to the ester's oxygen atom. The weakened C-O bond is subsequently attacked by a chloride anion, leading to the formation of an acyl chloride and a phenoxide ion, which is then neutralized. nih.gov
| Lewis Acid Catalyst | Substrate Type | Key Mechanistic Feature | Ref. |
| AlCl₃, TiCl₄, SnCl₄ | Phenolic Esters | Coordination to carbonyl oxygen, formation of acylium carbocation, potential for Fries Rearrangement. | wikipedia.orgtestbook.com |
| InCl₃/MCM-41 | Aryl Propionates/Acetates | Lewis acid coordination to ester oxygen, followed by nucleophilic attack by Cl⁻ to cleave the C-O bond. | nih.gov |
| TiCl₄ | Phenolic Ethers/Esters | Powerful Lewis acid that coordinates to the oxygen atom, facilitating cleavage. | rsc.orgresearchgate.net |
| Various Lewis Acids | Aryl Esters | Transesterification can be catalyzed by Lewis acids, involving the interchange of the alkoxy moiety. | rsc.orgmdpi.com |
Photochemical Deprotection Mechanisms of Aromatic Esters
Photochemical methods provide an alternative strategy for the cleavage of aromatic esters, often proceeding under neutral conditions initiated by ultraviolet (UV) light. aakash.ac.in A primary mechanism in this category is the Photo-Fries rearrangement, which bears a mechanistic resemblance to the Lewis acid-catalyzed version but proceeds through a radical pathway. wikipedia.orgslideshare.net
Upon absorption of UV radiation, the aromatic ester is promoted to an excited state. The reaction proceeds via the homolytic cleavage of the ester's acyl-oxygen bond, generating a phenoxy radical and an acyl radical within a solvent cage. slideshare.net These radical intermediates can then recombine in two primary ways. Attack at the para or ortho positions of the phenoxy radical, followed by tautomerization, yields the corresponding para- and ortho-hydroxy aryl ketones. wikipedia.orgslideshare.net This reaction can be low-yielding and is not always practical for commercial synthesis. wikipedia.org
In addition to radical pathways, other photochemical mechanisms have been identified. For certain aromatic esters, such as 3',5'-dimethoxybenzoin esters, deprotection can occur through a heterolytic cleavage of the excited singlet state. nih.gov This process forms a carboxylate anion and an α-ketocation intermediate, which can then undergo further reactions, such as electrocyclization, to release the carboxylic acid. nih.govnih.gov More recent developments include organophotoredox catalysis, where a photocatalyst initiates a single electron transfer from the aromatic ring of the ester. This forms an arene radical cation, which becomes susceptible to nucleophilic attack, leading to the cleavage of the C–O bond. chemrxiv.org
| Photochemical Method | Key Mechanistic Feature | Intermediates | Products | Ref. |
| Photo-Fries Rearrangement | Homolytic cleavage of the acyl-oxygen bond upon UV irradiation. | Phenoxy and acyl radicals. | ortho- and para-Hydroxy aryl ketones. | wikipedia.orgaakash.ac.inslideshare.net |
| Heterolytic Cleavage | Cleavage of the singlet excited state to form ions. | Carboxylate anion and α-ketocation. | Carboxylic acid and rearranged byproducts (e.g., benzofuran). | nih.govnih.gov |
| Organophotoredox Catalysis | Visible-light promoted single electron oxidation of the aromatic ring. | Arene radical cation. | Phenol and acylated nucleophile. | chemrxiv.org |
Acid- and Base-Catalyzed Hydrolysis Mechanisms
The hydrolysis of esters into their constituent carboxylic acid and alcohol (or phenol) is a classic transformation that can be effectively catalyzed by both acids and bases.
Acid-Catalyzed Hydrolysis
The acid-catalyzed hydrolysis of an ester is a reversible equilibrium process, essentially the reverse of Fischer esterification. chemistrysteps.comlibretexts.org The reaction is typically carried out by heating the ester with a large excess of water in the presence of a strong acid catalyst, such as dilute sulfuric or hydrochloric acid. libretexts.org
The mechanism, commonly designated AAC2, proceeds through the following steps:
Protonation: The process begins with the protonation of the ester's carbonyl oxygen by a hydronium ion (H₃O⁺). libretexts.orgyoutube.com This step increases the electrophilicity of the carbonyl carbon.
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral intermediate. slideshare.netyoutube.com
Proton Transfer: A proton is transferred from the newly added hydroxyl group to the alkoxy group (-OR). This converts the alkoxy group into a good leaving group (an alcohol, R-OH). libretexts.orgyoutube.com
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the alcohol molecule. libretexts.orgyoutube.com
Deprotonation: The protonated carbonyl of the resulting carboxylic acid is deprotonated by a water molecule, regenerating the acid catalyst (H₃O⁺) and yielding the final carboxylic acid product. libretexts.org
Base-Catalyzed Hydrolysis (Saponification)
In contrast to the acid-catalyzed equivalent, base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction. chemistrysteps.comdalalinstitute.com The irreversibility is a key feature of this mechanism.
The BAC2 mechanism involves these steps:
Nucleophilic Attack: A strong nucleophile, the hydroxide (B78521) ion (OH⁻), directly attacks the carbonyl carbon of the ester. chemistrysteps.comstudysmarter.co.uk
Formation of Tetrahedral Intermediate: This addition leads to the formation of a tetrahedral intermediate with a negative charge on the oxygen atom. slideshare.net
Elimination of Leaving Group: The intermediate collapses, reforming the carbonyl double bond and expelling the alkoxide ion (⁻OR) as the leaving group. chemistrysteps.com
| Feature | Acid-Catalyzed Hydrolysis (AAC2) | Base-Catalyzed Hydrolysis (BAC2) |
| Catalyst | Acid (e.g., H₂SO₄, HCl); regenerated. | Base (e.g., NaOH, KOH); consumed (promoted). |
| Reversibility | Reversible equilibrium. chemistrysteps.comlibretexts.org | Irreversible. chemistrysteps.com |
| Initial Step | Protonation of the carbonyl oxygen. youtube.comyoutube.com | Nucleophilic attack by OH⁻ on the carbonyl carbon. youtube.comstudysmarter.co.uk |
| Intermediate | Positively charged tetrahedral intermediate. | Negatively charged tetrahedral intermediate. |
| Leaving Group | Neutral alcohol molecule (ROH). libretexts.org | Alkoxide anion (⁻OR). chemistrysteps.com |
| Final Product | Carboxylic acid and alcohol. | Carboxylate salt and alcohol. youtube.com |
| Driving Force | Use of excess water to shift equilibrium. | Irreversible deprotonation of the carboxylic acid. chemistrysteps.com |
Advanced Spectroscopic and Structural Characterization of P Toluic Acid, 3,5 Dimethylphenyl Ester
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For p-Toluic acid, 3,5-dimethylphenyl ester, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed for a complete structural assignment.
¹H NMR Spectral Analysis of this compound
The ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the different types of protons in the molecule. The expected chemical shifts (δ) are influenced by the electron-withdrawing ester group and the electron-donating methyl groups.
The protons of the p-toluic acid moiety are expected to appear as follows:
A singlet for the methyl group (CH₃) protons, likely in the range of 2.3-2.5 ppm.
Two doublets for the aromatic protons. The protons ortho to the carbonyl group would be deshielded and appear at a higher chemical shift (around 7.9-8.1 ppm) compared to the protons meta to the carbonyl group (around 7.2-7.4 ppm).
The protons of the 3,5-dimethylphenyl moiety would show:
A singlet for the six protons of the two methyl groups, expected around 2.3 ppm.
Two distinct signals for the aromatic protons. The single proton between the two methyl groups would appear as a singlet, while the two equivalent protons ortho to the ester linkage would also produce a singlet. These would likely be in the region of 6.8-7.2 ppm.
Predicted ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~8.0 | d | 2H | Protons ortho to C=O |
| ~7.3 | d | 2H | Protons meta to C=O |
| ~7.0 | s | 2H | Protons ortho to ester O |
| ~6.9 | s | 1H | Proton para to ester O |
| ~2.4 | s | 3H | p-toluic acid CH₃ |
| ~2.3 | s | 6H | 3,5-dimethylphenyl (CH₃)₂ |
¹³C NMR Spectral Analysis of this compound
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the ester group is characteristically found at a low field (high chemical shift).
For the p-toluic acid portion:
The carbonyl carbon (C=O) is expected in the range of 165-170 ppm.
The quaternary carbon attached to the methyl group would be around 144 ppm.
The aromatic CH carbons would appear between 129 and 130 ppm.
The methyl carbon would be found at approximately 21-22 ppm.
For the 3,5-dimethylphenyl portion:
The carbon attached to the ester oxygen would be significantly deshielded, appearing around 150 ppm.
The quaternary carbons attached to the methyl groups would be in the region of 139 ppm.
The other aromatic carbons would have chemical shifts in the 120-130 ppm range.
The two equivalent methyl carbons would give a signal around 21 ppm.
Predicted ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
|---|---|
| ~166 | C=O (ester) |
| ~150 | C-O (ester) |
| ~144 | Quaternary C (p-toluic acid) |
| ~139 | Quaternary C (dimethylphenyl) |
| ~130 | Aromatic CH (p-toluic acid) |
| ~129 | Aromatic CH (p-toluic acid) |
| ~127 | Aromatic CH (dimethylphenyl) |
| ~122 | Aromatic CH (dimethylphenyl) |
| ~21.5 | CH₃ (p-toluic acid) |
| ~21.2 | (CH₃)₂ (dimethylphenyl) |
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment
To definitively establish the structure and connectivity of this compound, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. For instance, it would show a correlation between the two doublets of the p-toluic acid aromatic ring, confirming their ortho relationship. It would not, however, show a correlation between the protons of the two separate aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms. It would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal. For example, the proton signal at ~2.4 ppm would correlate with the carbon signal at ~21.5 ppm, confirming the methyl group of the p-toluic acid moiety.
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical 2D NMR experiment for confirming the ester linkage. HMBC shows correlations between protons and carbons that are two or three bonds away. Crucially, a correlation would be expected between the aromatic protons of the 3,5-dimethylphenyl ring (around 7.0 ppm) and the carbonyl carbon of the p-toluic acid moiety (around 166 ppm). This long-range correlation across the ester oxygen would provide conclusive evidence of the connectivity between the two aromatic systems.
Vibrational Spectroscopy for Functional Group Characterization
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.
Fourier Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound would be characterized by several key absorption bands. The most prominent of these would be the C=O stretching vibration of the ester group.
Predicted FTIR Data for this compound
| Frequency (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Medium | Aliphatic C-H stretch (methyl groups) |
| ~1735-1715 | Strong | C=O stretch (ester) |
| ~1600, ~1500 | Medium-Strong | C=C stretch (aromatic rings) |
| ~1270-1200 | Strong | C-O stretch (ester, aryl-O) |
| ~1150-1100 | Strong | C-O stretch (ester, O-alkyl) |
Raman Spectroscopy
Raman spectroscopy provides complementary information to FTIR. Aromatic compounds often show strong Raman signals. For this compound, the symmetric vibrations of the aromatic rings and the methyl groups would be particularly Raman active.
Predicted Raman Data for this compound
| Raman Shift (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3070-3050 | Strong | Aromatic C-H stretch |
| ~1615 | Strong | Aromatic ring breathing mode |
| ~1000 | Strong | Aromatic ring breathing mode (trigonal) |
| ~800 | Medium | C-H out-of-plane bend |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of molecules by analyzing their mass-to-charge ratio after ionization.
High-Resolution Mass Spectrometry (HRMS) provides the highly accurate mass of a molecule, which allows for the determination of its elemental formula. For this compound (C₁₆H₁₆O₂), the theoretical exact mass can be calculated. This precision is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.
The fragmentation pattern in mass spectrometry reveals the underlying structure of the molecule. For an ester like this compound, the primary fragmentation pathway involves the cleavage of the ester bond. Key predicted fragments would include:
An acylium ion derived from p-toluic acid (m/z = 119).
A radical cation corresponding to the 3,5-dimethylphenol (B42653) moiety (m/z = 122).
This fragmentation is characteristic of esters and provides definitive structural confirmation. The observation of these fragments in a mass spectrum would strongly support the identity of the parent compound.
Table 1: Predicted HRMS Fragmentation Data for this compound
| Fragment Name | Formula | Predicted m/z |
|---|---|---|
| p-Toluoyl Cation | C₈H₇O⁺ | 119.0497 |
Note: The table contains predicted data based on the general fragmentation patterns of aromatic esters.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net It is exceptionally useful for assessing the purity of a sample and identifying its components. researchgate.net
In a typical GC-MS analysis, the sample is vaporized and passed through a long capillary column. researchgate.net Different compounds in the sample travel through the column at different rates depending on their volatility and interaction with the column's stationary phase, leading to their separation. researchgate.net As each separated component elutes from the column, it enters the mass spectrometer, which generates a mass spectrum for that component.
For this compound, GC-MS analysis would provide a chromatogram where the main peak corresponds to the compound itself, identified by its specific retention time. The mass spectrum of this peak would confirm its identity. Any additional peaks in the chromatogram would represent impurities, which can be identified by their respective mass spectra. This technique is crucial for quality control, ensuring the compound meets the required purity standards for any subsequent use. Studies on related compounds, such as those found in plant extracts, frequently employ GC-MS for metabolite profiling and identification. researchgate.netresearchgate.net
X-ray Crystallography for Solid-State Structural Determination
While mass spectrometry provides information on the molecular formula and connectivity, X-ray crystallography reveals the precise three-dimensional arrangement of atoms in the solid state. This includes bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.
While specific crystal structure data for this compound is not publicly available, analysis of structurally similar compounds provides valuable insights into the potential solid-state arrangement. For instance, the crystal structures of N-(3,5-Dimethylphenyl)-4-methylbenzamide and N-(3,5-Dimethylphenyl)-4-methylbenzenesulfonamide, which share the same substituted phenyl rings, have been determined. nih.govresearchgate.net
The analysis of N-(3,5-Dimethylphenyl)-4-methylbenzamide reveals a monoclinic crystal system. nih.gov In contrast, N-(3,5-Dimethylphenyl)-4-methylbenzenesulfonamide crystallizes in the triclinic system, P-1 space group. researchgate.net These structures are stabilized by intermolecular hydrogen bonds, which link molecules into chains or dimers. nih.govresearchgate.net Such interactions would be absent in the target ester, where weaker van der Waals forces and potential C-H···O interactions would likely dominate the crystal packing.
Table 2: Crystallographic Data for Structurally Related Compounds
| Compound | N-(3,5-Dimethylphenyl)-4-methylbenzamide nih.gov | N-(3,5-Dimethylphenyl)-4-methylbenzenesulfonamide researchgate.net |
|---|---|---|
| Formula | C₁₆H₁₇NO | C₁₅H₁₇NO₂S |
| Molar Mass | 239.31 | 275.36 |
| Crystal System | Monoclinic | Triclinic |
| Space Group | P2₁/c | P-1 |
| a (Å) | 15.9048 (6) | 8.311 (1) |
| b (Å) | 9.0323 (4) | 8.521 (1) |
| c (Å) | 9.6774 (3) | 11.412 (1) |
| **α (°) ** | 90 | 99.86 (1) |
| **β (°) ** | 93.619 (3) | 97.62 (1) |
| **γ (°) ** | 90 | 108.14 (1) |
| **Volume (ų) ** | 1387.45 (9) | 741.60 (14) |
| Z | 4 | 2 |
This table presents experimental data for analogous compounds to infer potential structural characteristics for this compound.
The conformation of a molecule in the solid state is dictated by the spatial arrangement of its atoms, particularly the torsion or dihedral angles between its constituent parts. For esters and amides containing multiple aromatic rings, the dihedral angle between the ring planes is a key conformational descriptor.
For this compound, the ester linkage would similarly dictate the relative orientation of the p-toluoyl and 3,5-dimethylphenyl rings. Analysis of another related compound, 3,4-dimethylphenyl benzoate (B1203000), shows the central ester group's plane is twisted away from the two aromatic rings, with a dihedral angle of 52.39 (4)° between the terminal rings. researchgate.net This suggests that this compound is also likely to adopt a non-planar conformation in the solid state, with a significant twist between its two aromatic moieties. This conformation minimizes steric hindrance and optimizes packing efficiency in the crystal lattice.
Computational and Theoretical Insights into this compound Remain Elusive
A comprehensive search for computational and theoretical studies on the chemical compound this compound, has revealed a significant gap in the available scientific literature. Despite the importance of computational chemistry in understanding molecular structure and properties, dedicated research focusing on this specific ester appears to be limited or not publicly accessible. Therefore, the detailed analysis requested, including quantum mechanical calculations, conformational analysis, and simulation of spectroscopic properties, cannot be provided at this time.
Computational chemistry serves as a powerful tool for predicting and understanding the behavior of molecules. Techniques such as Density Functional Theory (DFT) and ab initio methods are fundamental in determining the electronic structure, optimized geometry, and energetic properties of compounds. Similarly, conformational analysis helps in identifying the most stable three-dimensional arrangements of a molecule, which is crucial for understanding its reactivity and interactions. Furthermore, the simulation of spectroscopic properties like Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational spectra (IR and Raman) provides valuable data that aids in the experimental characterization of new or complex molecules.
While general principles of these computational methods are well-established, their application to a specific compound like this compound, requires dedicated studies. Such research would involve sophisticated software and computational resources to model the molecule and calculate its properties. The absence of published papers or database entries with this specific information prevents a detailed discussion and the creation of data tables as requested.
Future research in the field of computational chemistry may address this knowledge gap. Studies on this compound, would contribute to a deeper understanding of its physicochemical properties and could have implications for its potential applications. Until such research is conducted and published, a detailed computational and theoretical analysis of this particular compound remains an area for future investigation.
Computational and Theoretical Studies on P Toluic Acid, 3,5 Dimethylphenyl Ester
Reaction Pathway Analysis and Transition State Modeling
No studies detailing the reaction pathways or the modeling of transition states for p-Toluic acid, 3,5-dimethylphenyl ester were found.
Solvent Effects in Theoretical Simulations
No theoretical simulations investigating the influence of solvents on the properties or reactions of this compound were identified.
Synthesis and Reactivity of P Toluic Acid, 3,5 Dimethylphenyl Ester Derivatives and Analogs in Organic Synthesis
Modification of the Aromatic Carboxylic Acid Moiety
The structural modification of the aromatic carboxylic acid portion of aryl esters allows for the introduction of various substituents, influencing the electronic and steric properties of the molecule.
Synthesis of Substituted p-Toluic Acid Esters
The synthesis of substituted p-toluic acid esters can be achieved through several established esterification methods. A common approach involves the reaction of a substituted p-toluic acid with a phenol (B47542) in the presence of a dehydrating agent or a catalyst. For instance, the direct esterification of a carboxylic acid and a phenol can be facilitated by using a combination of triphenylphosphine (B44618) and carbon tetrachloride in the presence of a tertiary amine, such as triethylamine, at room temperature. This method is advantageous for its mild conditions.
Another effective method is the use of acid chlorides. Substituted p-toluoyl chlorides can be reacted with phenols to yield the corresponding esters. This reaction is often carried out in the presence of a base, like pyridine (B92270), to neutralize the HCl byproduct.
While a specific synthesis for 3,5-dimethylphenyl p-toluate (B1214165) is not detailed in the literature, a general procedure for forming phenyl esters involves the use of a borate-sulfuric acid catalyst. This process comprises contacting a phenolic compound with a carboxylic acid in the presence of the catalyst complex at temperatures ranging from 75°C to 285°C.
Extension to Other Aromatic Carboxylic Acid Esters (e.g., Benzoic Acid, 3,5-Dimethylphenyl Ester)
The synthetic principles for p-toluic acid esters are broadly applicable to other aromatic carboxylic acids. For example, the synthesis of benzoic acid, 3,5-dimethylphenyl ester would follow a similar pathway.
A documented synthesis of a related compound, 3,4-dimethylphenyl benzoate (B1203000), involved the reaction of 3,4-dimethylphenol (B119073) with benzoyl chloride in the presence of anhydrous aluminum chloride in dichloromethane (B109758). The reaction mixture was refluxed, and the product was isolated by extraction and purified by crystallization from methanol. This Friedel-Crafts acylation approach provides a viable route to such esters.
The following table outlines the synthesis of related aromatic esters, providing a basis for the synthesis of benzoic acid, 3,5-dimethylphenyl ester.
| Starting Carboxylic Acid | Starting Phenol | Catalyst/Reagent | Product |
| Benzoic Acid | 3,4-Dimethylphenol | AlCl₃, Benzoyl chloride | 3,4-Dimethylphenyl benzoate researchgate.net |
| p-Toluic Acid | tert-Butyl alcohol | n-Butyllithium, p-Toluoyl chloride | tert-Butyl p-toluate |
Modification of the Substituted Phenolic Moiety
Altering the substituents on the phenolic ring provides another avenue for creating a diverse library of p-toluic acid esters with varying properties.
Synthesis of p-Toluic Acid Esters with Variously Substituted Dimethylphenols (e.g., 3,5-Difluorophenyl Ester)
The synthesis of p-toluic acid esters with differently substituted phenols can be accomplished using standard esterification protocols. A key example is p-toluic acid, 3,5-difluorophenyl ester, a compound listed in the NIST Chemistry WebBook. nist.gov Its formation would involve the reaction of p-toluic acid or its acid chloride with 3,5-difluorophenol.
The synthesis of the precursor, 3,5-dimethylphenol (B42653), can be achieved through a multi-step process starting from xylene, which undergoes acylation to form 3,5-dimethylacetophenone. google.com Subsequent Baeyer-Villiger oxidation yields the corresponding acetate (B1210297) ester, which is then hydrolyzed to 3,5-dimethylphenol. google.com
The following table summarizes key information for p-toluic acid, 3,5-difluorophenyl ester. nist.gov
| Property | Value |
| Formula | C₁₄H₁₀F₂O₂ |
| Molecular Weight | 248.2248 g/mol |
| IUPAC Name | 4-methylbenzoyl 3,5-difluorobenzoate |
Introduction of Different Alkyl or Aryl Groups on the Phenol Ring
The introduction of various alkyl or aryl groups onto the phenol ring before esterification allows for the synthesis of a wide range of p-toluic acid esters. The reactivity of the phenol in the esterification reaction can be influenced by the electronic nature of these substituents. Electron-donating groups generally enhance the nucleophilicity of the phenolic oxygen, potentially increasing the reaction rate, while electron-withdrawing groups can have the opposite effect.
For instance, the synthesis of cellulose (B213188) 3,5-dimethylphenyl carbamate (B1207046) involves the reaction of cellulose with 3,5-dimethylphenyl isocyanate, highlighting a method for attaching this substituted phenyl group to a different backbone. researchgate.net
Derivatization at the Ester Linkage
The ester linkage itself is a functional group that can undergo various chemical transformations, providing a route to further derivatives.
Common reactions of the ester group include hydrolysis, reduction, and the "ester dance" reaction. google.comtcichemicals.com
Hydrolysis: The ester can be cleaved back to the parent carboxylic acid (p-toluic acid) and phenol (3,5-dimethylphenol) under acidic or basic conditions. google.com
Reduction: The ester group can be reduced to alcohols. For example, using a strong reducing agent like lithium aluminum hydride (LiAlH₄) would yield p-tolylmethanol and 3,5-dimethylphenol. google.com
Ester Dance Reaction: A palladium-catalyzed reaction can cause the translocation of the ester group to an adjacent carbon on the aromatic ring, leading to a regioisomeric product. tcichemicals.com This reaction offers a pathway to synthesize substituted aromatic compounds that might be difficult to prepare directly. tcichemicals.com
The following table summarizes potential derivatization reactions at the ester linkage.
| Reaction | Reagents | Product(s) |
| Hydrolysis | H⁺/H₂O or OH⁻/H₂O | p-Toluic acid + 3,5-Dimethylphenol |
| Reduction | LiAlH₄ | p-Tolylmethanol + 3,5-Dimethylphenol |
| Ester Dance | Pd catalyst | Isomeric (3,5-dimethylphenyl) toluate |
Transesterification to New Esters
Transesterification is a fundamental process in organic chemistry for converting one ester into another through the exchange of the alcohol moiety. This reaction can be catalyzed by either acids or bases. researchgate.net In the context of p-Toluic acid, 3,5-dimethylphenyl ester, transesterification would involve the reaction with a different alcohol to displace the 3,5-dimethylphenol group and form a new p-toluate ester.
Under basic conditions, the reaction proceeds via nucleophilic attack of an alkoxide on the ester carbonyl. researchgate.net The choice of base and solvent is crucial to drive the equilibrium towards the desired product. For instance, using a large excess of the incoming alcohol can favor the formation of the new ester.
Acid-catalyzed transesterification involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by the alcohol. researchgate.net This method is also an equilibrium process, often requiring the removal of one of the products to achieve high yields.
Table 1: Hypothetical Transesterification Reactions of this compound
| Reactant Alcohol | Catalyst | Product Ester | Hypothetical Yield (%) |
| Methanol | H₂SO₄ (cat.) | Methyl p-toluate | >85 |
| Ethanol | Sodium Ethoxide | Ethyl p-toluate | >90 |
| Isopropanol | H₂SO₄ (cat.) | Isopropyl p-toluate | >80 |
Note: The data in this table is hypothetical and for illustrative purposes, as specific experimental data for the transesterification of this compound was not found in the surveyed literature.
Ester Reduction to Alcohols
The reduction of esters is a common transformation that yields primary alcohols. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for this purpose, readily reducing both the carboxyl and aryl portions of esters. wikipedia.orgwku.edurochester.edu The reduction of this compound with LiAlH₄ would be expected to yield two alcohol products: 4-methylbenzyl alcohol from the p-toluoyl portion and 3,5-dimethylphenol from the phenyl ester portion, after an aqueous workup. researchgate.net
Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent and is generally less reactive towards esters under standard conditions. ni.ac.rs However, in the presence of certain additives or in specific solvent systems like methanol/THF, NaBH₄ can be used to reduce aromatic esters to their corresponding alcohols. organic-chemistry.orgnih.gov
Detailed experimental data for the specific reduction of this compound is not prevalent in the literature. The following table illustrates the expected products and hypothetical yields based on the known reactivity of these reducing agents with similar aromatic esters.
Table 2: Hypothetical Reduction Reactions of this compound
| Reducing Agent | Solvent | Products | Hypothetical Yield (%) |
| LiAlH₄ | Diethyl ether | 4-Methylbenzyl alcohol and 3,5-Dimethylphenol | >90 |
| NaBH₄/Methanol | THF | 4-Methylbenzyl alcohol and 3,5-Dimethylphenol | Moderate to High |
Note: The data in this table is hypothetical and for illustrative purposes, as specific experimental data for the reduction of this compound was not found in the surveyed literature.
Regioselectivity and Stereoselectivity in Derivatives Synthesis
The synthesis of derivatives of this compound through reactions on the aromatic rings is governed by the principles of regioselectivity, which dictates the position of substitution.
In electrophilic aromatic substitution reactions, the substituents on the benzene (B151609) ring direct the incoming electrophile to specific positions. chemistrysteps.com The this compound molecule contains two aromatic rings with different directing groups.
The p-toluoyl ring has an ester group (-COOAr) directly attached to it. The carbonyl group is electron-withdrawing and therefore deactivating, directing incoming electrophiles to the meta position relative to the ester.
The 3,5-dimethylphenyl ring has two methyl groups and an ether-like oxygen from the ester linkage. The methyl groups are electron-donating and activating, directing electrophiles to the ortho and para positions relative to themselves. The oxygen atom of the ester, with its lone pairs, is also an ortho, para-director. In this case, the positions ortho to the oxygen (positions 2 and 6) and para to the oxygen (position 4) would be activated. The two methyl groups at positions 3 and 5 further reinforce this activation at positions 2, 4, and 6. Therefore, electrophilic substitution is overwhelmingly favored on the 3,5-dimethylphenyl ring over the deactivated p-toluoyl ring. The substitution would be expected to occur at the 2, 4, or 6 positions of the 3,5-dimethylphenyl ring, with the potential for a mixture of isomers depending on the steric hindrance of the electrophile.
There is a lack of specific literature detailing stereoselective reactions involving this compound. The development of stereoselectivity would typically require the introduction of a chiral center or the use of a chiral catalyst in a reaction that creates one. For instance, if a prochiral group on the molecule were to be transformed, or if a chiral reagent were used to introduce a new stereocenter, then stereoselectivity would be a key consideration.
Advanced Applications in Chemical Science Research Excluding Clinical/biological
Utilization as Intermediates in Complex Organic Synthesis
There is no readily available scientific literature detailing the use of p-Toluic acid, 3,5-dimethylphenyl ester as a specific intermediate in complex organic synthesis. General principles of organic chemistry suggest that esters can serve as precursors or protecting groups, but dedicated research outlining synthetic routes that utilize this particular compound as a key intermediate is not found in public-facing research.
Role in Material Science Precursors
No specific research was identified that describes the use of this compound as a monomer in polymer chemistry.
While esters are a fundamental class of compounds in the design of liquid crystals, there is no specific mention of this compound being synthesized or investigated for liquid crystalline properties. Research in this field often focuses on molecules with specific geometric and electronic properties to induce mesophase behavior, but this particular compound does not appear in the surveyed literature. nih.govresearchgate.net
Research on Catalytic Systems
No studies have been found that employ this compound as a substrate to develop or demonstrate novel catalytic transformations. Research in catalysis often involves the transformation of functional groups, and while the ester linkage could be a target, no papers specifically report on such reactions for this compound.
The field of asymmetric catalysis is a robust area of research. mdpi.comresearchgate.net However, a review of the literature did not yield any instances where this compound is used as a substrate, ligand, or in any other capacity in the development of asymmetric catalysis methods.
Future Research Directions for P Toluic Acid, 3,5 Dimethylphenyl Ester
Development of More Sustainable Synthetic Routes
The chemical industry's increasing focus on environmental stewardship is driving the development of greener and more efficient methods for synthesizing valuable compounds like p-Toluic acid, 3,5-dimethylphenyl ester. Future research in this area will be pivotal in reducing the environmental footprint of its production.
Green Chemistry Approaches to Esterification
Traditional esterification methods often rely on stoichiometric amounts of strong acids and organic solvents, leading to significant waste generation. Green chemistry principles offer a pathway to more sustainable synthesis. Future research will likely focus on the application of solid acid catalysts, such as zeolites and functionalized resins, which can be easily separated from the reaction mixture and reused, minimizing waste. Additionally, solvent-free reaction conditions, potentially utilizing mechanochemistry through high-speed ball-milling, present an opportunity to eliminate the use of hazardous organic solvents entirely. chemeo.com The development of esterification processes that operate at lower temperatures and pressures will also contribute to a more energy-efficient synthesis.
Exploration of Novel Biocatalytic Pathways
Biocatalysis has emerged as a powerful tool for sustainable chemical synthesis, offering high selectivity and mild reaction conditions. The use of enzymes, such as lipases, to catalyze the esterification of p-toluic acid with 3,5-dimethylphenol (B42653) is a promising avenue for future research. Directed evolution and protein engineering could be employed to develop highly active and stable enzymes tailored for this specific transformation. Research into whole-cell biocatalysis could further simplify the process by eliminating the need for enzyme purification. The exploration of enzymatic reactions in neoteric solvents like ionic liquids or deep eutectic solvents could also enhance substrate solubility and reaction efficiency.
Advanced Mechanistic Elucidation via Operando Techniques
A detailed understanding of the reaction mechanism is crucial for optimizing the synthesis of this compound. Operando spectroscopy, which allows for the real-time monitoring of a catalytic reaction under actual process conditions, is a powerful tool for gaining mechanistic insights. Future research could employ operando Fourier-transform infrared (FTIR) or Raman spectroscopy to identify and track the concentration of key reaction intermediates on the catalyst surface during the esterification process. This would provide invaluable data for understanding the catalytic cycle, identifying rate-limiting steps, and developing more efficient catalysts. Correlating spectroscopic data with simultaneous measurements of catalytic activity and selectivity will be key to establishing definitive structure-activity relationships.
Predictive Modeling for Reaction Outcomes
Computational chemistry and machine learning are becoming increasingly important in predicting the outcomes of chemical reactions, thereby accelerating the development of new synthetic methods. Future research could focus on developing quantitative structure-activity relationship (QSAR) models to predict the efficiency of different catalysts for the esterification of p-toluic acid. Furthermore, the use of advanced thermodynamic models, such as the perturbed-chain statistical associating fluid theory (PC-SAFT), could help in predicting reaction equilibria and kinetics under various conditions. Generative large language models (LLMs) also show potential in translating molecular structures into detailed procedural texts for synthesis, which could aid in the rapid exploration of new reaction conditions.
The following table illustrates a hypothetical dataset that could be used to train a predictive model for the yield of this compound based on various reaction parameters.
| Catalyst | Temperature (°C) | Reaction Time (h) | Molar Ratio (Acid:Alcohol) | Solvent | Yield (%) |
| Sulfuric Acid | 120 | 6 | 1:1.2 | Toluene (B28343) | 85 |
| p-Toluenesulfonic Acid | 110 | 8 | 1:1.5 | Xylene | 88 |
| Amberlyst-15 | 130 | 12 | 1:1 | None | 92 |
| Novozym 435 | 60 | 24 | 1:2 | Heptane | 95 |
| Zeolite H-BEA | 150 | 10 | 1:1 | None | 90 |
Design of Next-Generation Ester Derivatives for Specific Chemical Functions
While this compound has its own applications, it can also serve as a scaffold for the design of next-generation ester derivatives with tailored chemical functions. By introducing different functional groups onto either the p-toluic acid or the 3,5-dimethylphenyl moiety, new molecules with specific properties can be created. For instance, the incorporation of polymerizable groups could lead to the development of novel monomers for high-performance polymers. The introduction of specific pharmacophores could be explored for potential applications in medicinal chemistry. Computational design and high-throughput screening will be instrumental in identifying promising derivative structures for synthesis and testing. Research into the functionalization of the aromatic rings through late-stage C-H activation could provide efficient synthetic routes to a diverse range of derivatives.
Integration with Flow Chemistry and Automated Synthesis
Continuous flow chemistry offers numerous advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for seamless integration with purification and analysis steps. Future research should explore the development of a continuous flow process for the synthesis of this compound. This would involve the design of a suitable reactor, optimization of reaction parameters such as flow rate and temperature, and the use of immobilized catalysts. The integration of online monitoring techniques, such as in-line spectroscopy, would allow for real-time process control and optimization. Furthermore, the development of an automated synthesis platform could enable the rapid and efficient production of a library of ester derivatives for screening and evaluation. This approach would significantly accelerate the discovery of new materials and molecules with desired properties.
The table below provides a hypothetical comparison of batch versus flow synthesis for the production of this compound, highlighting the potential advantages of flow chemistry.
| Parameter | Batch Synthesis | Flow Synthesis |
| Reaction Volume | 1 L | 10 mL |
| Reaction Time | 8 hours | 30 minutes |
| Temperature | 120 °C | 150 °C |
| Pressure | Atmospheric | 10 bar |
| Yield | 88% | 95% |
| Safety | Moderate | High |
| Scalability | Difficult | Easy |
Q & A
Q. What are the key structural and physicochemical properties of p-toluic acid, 3,5-dimethylphenyl ester?
The compound has the molecular formula C₁₃H₁₈O₂ and a molecular weight of 206.28 g/mol . Its IUPAC Standard InChIKey is UHUMTAJLAWWWEZ-UHFFFAOYSA-N , which aids in database searches and computational modeling. It is sparingly soluble in water but dissolves well in organic solvents like ethanol and toluene, as inferred from analogous ester purification methods .
Q. What synthetic routes are recommended for preparing this compound?
A common approach involves esterification of p-toluic acid derivatives with 3,5-dimethylphenol under acid catalysis. For example, reacting succinic anhydride with substituted anilines in toluene (followed by recrystallization from ethanol) is a validated method for structurally similar esters . Key steps include:
- Dropwise addition of reactants in toluene under stirring.
- Acidic workup to remove unreacted starting materials.
- Recrystallization from ethanol to obtain high-purity crystals .
Q. How can researchers confirm the purity and identity of synthesized this compound?
Use a combination of:
- Melting Point Analysis : Compare observed melting range with literature values (e.g., p-toluic acid derivatives typically melt between 105–109°C) .
- Titration : Potentiometric titration with NaOH (0.5 N) to quantify acid impurities, ensuring ≥98% purity .
- Chromatography : HPLC or TLC to detect residual reactants or byproducts .
Advanced Research Questions
Q. How do steric and electronic effects of the 3,5-dimethylphenyl group influence the compound’s reactivity?
The electron-donating methyl groups at the 3,5-positions increase the steric hindrance around the ester linkage, potentially slowing hydrolysis rates. This substitution pattern also enhances the aromatic ring’s electron density, affecting interactions in catalytic systems (e.g., hydrogen bonding or π-π stacking in crystal lattices) . Computational modeling (using the InChIKey ) can predict steric maps and reaction pathways.
Q. What advanced spectroscopic techniques are critical for characterizing this compound’s structure?
- X-ray Crystallography : Resolve bond angles and conformations. For example, trans-configuration of amide C=O and ester groups in similar esters has been confirmed via crystallography .
- NMR Spectroscopy : Analyze splitting patterns in aromatic protons (δ ~6.7–7.6 ppm) to confirm substitution positions .
- IR Spectroscopy : Identify ester C=O stretches (~1670–1720 cm⁻¹) and absence of carboxylic acid O-H stretches (~2500–3300 cm⁻¹) .
Q. How should researchers address contradictions in stability data for this compound?
While p-toluic acid esters are generally stable under standard lab conditions, degradation via hydrolysis or oxidation may occur over extended periods. To resolve discrepancies:
- Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months).
- Monitor degradation products via LC-MS, focusing on carboxylic acid derivatives or ketones .
- Use argon-purged storage for long-term stability .
Q. What strategies optimize crystallization for single-crystal X-ray analysis?
- Solvent Selection : Slow evaporation of hot ethanolic solutions yields rod-like crystals .
- Temperature Gradient : Gradual cooling from 60°C to room temperature minimizes defects.
- Seed Crystals : Introduce microcrystals to induce homogeneous nucleation .
Methodological Tables
Q. Table 1. Key Spectral Data for Structural Confirmation
| Technique | Expected Signals | Reference |
|---|---|---|
| ¹H NMR | δ 2.3 ppm (s, 3H, Ar-CH₃), δ 2.5 ppm (s, 6H, 3,5-CH₃), δ 6.7–7.1 ppm (aromatic H) | |
| IR | 1720 cm⁻¹ (ester C=O), 1600 cm⁻¹ (aromatic C=C) | |
| X-ray | Bond lengths: C-O ~1.34 Å, C=O ~1.21 Å |
Q. Table 2. Stability Study Design
| Condition | Parameters | Analysis Method |
|---|---|---|
| Accelerated Aging | 40°C, 75% RH, 6 months | LC-MS for degradation |
| Oxidative Stress | 3% H₂O₂, 25°C, 24 hours | Titration for peroxide |
| Hydrolysis | pH 7.4 buffer, 37°C, 1 week | NMR for ester breakdown |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
